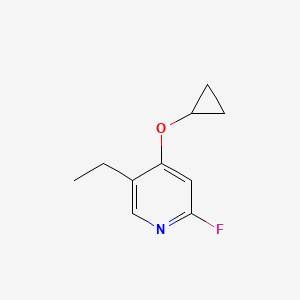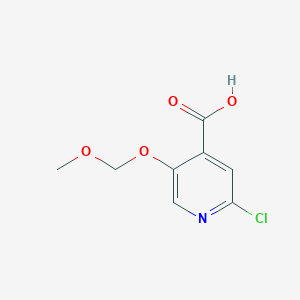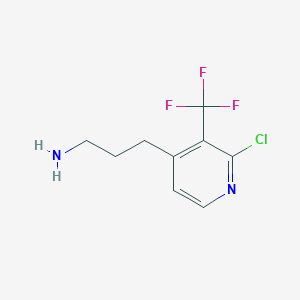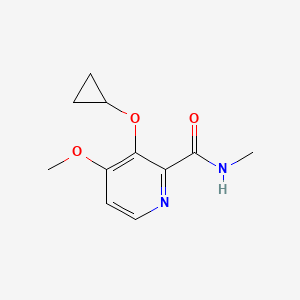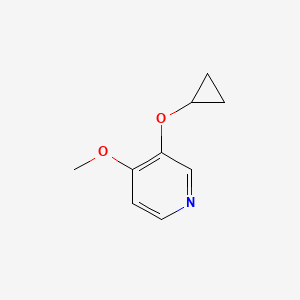
(2,6-Dihydroxypyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dihydroxypyridin-4-YL)acetic acid is a chemical compound characterized by a pyridine ring substituted with two hydroxyl groups at positions 2 and 6, and an acetic acid moiety at position 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dihydroxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method includes the use of Grignard reagents to introduce substituents at specific positions on the pyridine ring. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2,6-disubstituted pyridines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
化学反応の分析
Types of Reactions: (2,6-Dihydroxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to modify the pyridine ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
(2,6-Dihydroxypyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (2,6-Dihydroxypyridin-4-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar pyridine core but with different substituents and ring structures.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a similar acetic acid moiety but differ in the arrangement of the pyridine ring and additional substituents.
Uniqueness: (2,6-Dihydroxypyridin-4-YL)acetic acid is unique due to the specific positioning of its hydroxyl groups and acetic acid moiety, which confer distinct chemical and biological properties
特性
分子式 |
C7H7NO4 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
2-(2-hydroxy-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H7NO4/c9-5-1-4(3-7(11)12)2-6(10)8-5/h1-2H,3H2,(H,11,12)(H2,8,9,10) |
InChIキー |
PXSCXFHBAUIDCT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






